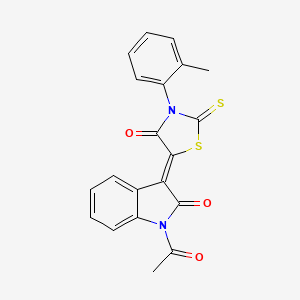

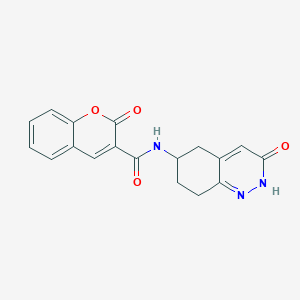

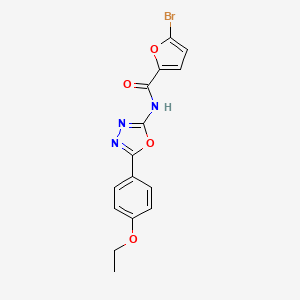

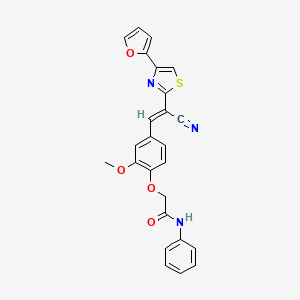

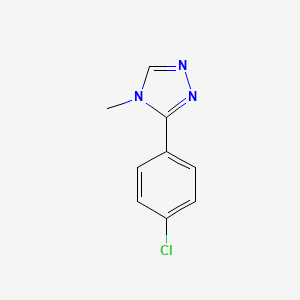

![molecular formula C19H18N4O B2585983 quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-56-3](/img/structure/B2585983.png)

quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline moiety would contribute to the aromaticity of the molecule, while the other rings and functional groups would likely affect its reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline moiety and the other functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the other functional groups might participate in various addition and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline moiety might increase its stability and aromaticity, while the other functional groups might affect its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Chemical Properties

- Novel synthesis methods have been developed for various quinoline derivatives, demonstrating their potential for creating complex molecules with potential applications in medicinal chemistry and material science. For instance, the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones starting from isatin and alkyl(aryl/heteroaryl) ketones has been described, achieving yields of up to 95% through cyclocondensation reactions (Bonacorso et al., 2016).

Biological Activities and Applications

- The potential biological activities of quinoline derivatives include cytotoxic effects on human leukocytes at high concentrations, suggesting their relevance in studies related to cancer and immune response modulation (Bonacorso et al., 2016).

- Another study focused on the pharmacological profile of a specific quinoline derivative as a selective metabotropic glutamate (mGlu) receptor antagonist, showing excellent potencies in inhibiting mGlu1 receptor function and occupancy after systemic administration (Lavreysen et al., 2004). This highlights the potential of quinoline derivatives in developing new therapeutics for neurological disorders.

Material Science and Sensor Development

- Novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been synthesized and investigated for their application as sensors for the fluorescence detection of small inorganic cations in various solvents, demonstrating their utility in analytical chemistry and environmental monitoring (Mac et al., 2010).

Agricultural Applications

- The synthesis and structure elucidation of novel quinolinyl chalcones have been carried out, with studies on their plant growth-promoting effects on selected crops, indicating the potential of these compounds in enhancing agricultural productivity (Hassan et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

quinolin-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(17-9-8-13-4-1-2-6-15(13)20-17)22-10-11-23-18(12-22)14-5-3-7-16(14)21-23/h1-2,4,6,8-9H,3,5,7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQTUXCVGSIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)

![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)

![1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2585923.png)